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Compound of Interest

Compound Name: 2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941

For Immediate Release

This technical guide offers a comprehensive overview of the expected spectroscopic
characteristics of 2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2), a key intermediate in
various chemical syntheses. This document is intended for researchers, scientists, and
professionals in drug development and analytical chemistry, providing detailed methodologies
for spectroscopic analysis and an illustrative workflow. While specific, experimentally-derived
datasets for 2-Chloro-6-fluoronitrobenzene are not readily available in public databases, this
guide outlines the anticipated spectral features based on its molecular structure and general
spectroscopic principles.

Molecular Structure and Properties

2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula
CeHs3CIFNO:. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom
attached to a benzene ring, results in a distinct spectroscopic profile.

Molecular Weight: 175.55 g/mol

Spectroscopic Data Analysis

The following sections detail the expected outcomes from nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) analyses of 2-Chloro-6-fluoronitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-6-fluoronitrobenzene is
expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5
ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical
shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro,
chloro, and fluoro substituents. Each signal is anticipated to be a multiplet due to spin-spin
coupling with the other aromatic protons and potentially with the fluorine atom.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon
skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbon
atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents.
Carbons bonded to the electronegative nitro, chlorine, and fluorine groups will be significantly
deshielded and appear at higher chemical shifts. Furthermore, C-F coupling is expected to
cause splitting of the signals for the carbon atom directly bonded to fluorine and adjacent
carbons.

Table 1: Predicted *H and 3C NMR Spectroscopic Data for 2-Chloro-6-fluoronitrobenzene

Predicted Chemical Predicted

Spectrum . Lo Assignment
Shift (ppm) Multiplicity

1H NMR ~75-85 Multiplet 3 Aromatic Protons

13C NMR ~115- 160 - 6 Aromatic Carbons

Note: The predicted chemical shifts are based on general ranges for substituted benzene rings
and will vary depending on the solvent and instrument used. Unambiguous assignment
requires 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of 2-Chloro-6-fluoronitrobenzene is expected to exhibit characteristic absorption
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bands.

Table 2: Expected IR Absorption Bands for 2-Chloro-6-fluoronitrobenzene

Wavenumber (cm~12) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1520 - 1560 Strong Asymmetric NOz2 stretch

~ 1340 - 1380 Strong Symmetric NOz2 stretch

~ 1600 - 1450 Medium to Strong /-\.rométic C=C skeletal
vibrations

~ 1250 - 1000 Strong C-F stretch

~ 800 - 600 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-fluoronitrobenzene

m/z (Mass-to-Charge
Ratio)

Proposed Fragment lon

Neutral Loss

175/177 [M]* )
145/147 [M-NOJ* NO

129/131 [M-NO2]* NO:2

111 [M-NO2-CIJ* NOz, Cl

94 [M-NO2-Cl-F+H]*+ NOz2, CI, F (-H)

Note: The presence of two mass units for chlorine-containing fragments (e.g., 175/177) is due

to the natural isotopic abundance of 3>Cl and 3’Cl in an approximate 3:1 ratio.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a compound such as 2-Chloro-6-fluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds) in a clean, dry NMR tube.

e 1H NMR Acquisition:

o Instrument: 400 MHz or higher field NMR spectrometer.

[e]

Pulse Angle: 30-45 degrees.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

[¢]

e 13C NMR Acquisition:
o Technique: Proton-decoupled.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol.
o Collect a background spectrum.

o Place a small amount of the solid sample directly onto the ATR crystal and apply pressure
to ensure good contact.
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o Data Acquisition:
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm~1,

o Number of Scans: 16-32.

Mass Spectrometry (MS)

o Technique: Electron lonization (EI) is a common method for this type of molecule.

» Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.qg.,
methanol, dichloromethane). Introduce the sample into the ion source via a direct insertion
probe or through a gas chromatograph (GC-MS).

e El Source Parameters:
o Electron Energy: 70 eV.
o Source Temperature: 200-250 °C.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Detection Range: Scan a mass range appropriate for the molecular weight and expected
fragments (e.g., m/z 40-250).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of an organic compound like 2-Chloro-6-fluoronitrobenzene.
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Compound Synthesis & Purification
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Caption: Logical workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-6-
fluoronitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304941#2-chloro-6-fluoronitrobenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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